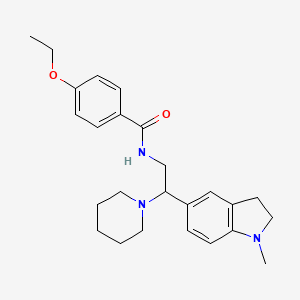![molecular formula C23H26N6O B2677038 1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone CAS No. 797775-29-2](/img/structure/B2677038.png)
1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a benzene ring and is a part of many pharmaceuticals, such as antihistamines, proton pump inhibitors, and antihelmintics .
Molecular Structure Analysis
The benzimidazole moiety is a bicyclic structure consisting of a fusion of benzene and imidazole. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms. The presence of nitrogen in the ring can result in tautomeric structures .Chemical Reactions Analysis
Benzimidazole compounds are known to undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and reactions with electrophiles at the nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Benzimidazole Derivatives in Drug Development and Therapy Benzimidazole derivatives, such as omeprazole and its related compounds, have been widely studied for their pharmacological properties, especially their potent inhibition of gastric acid secretion. These compounds operate by targeting the H+/K+-ATPase enzyme system in the gastric parietal cells, providing a mechanism of action that is distinct from other antisecretory drugs. This mechanism has been exploited in the treatment of peptic ulcer disease and conditions associated with excessive gastric acid production, such as Zollinger-Ellison syndrome. Studies have demonstrated the efficacy and safety of these compounds in achieving high healing rates in duodenal ulcers and controlling acid hypersecretion with minimal adverse effects (Howden et al., 1986; Rohner et al., 1986).
Pharmacokinetic and Pharmacodynamic Profiles The pharmacokinetic and pharmacodynamic profiles of benzimidazole derivatives have been extensively researched, highlighting their favorable attributes for clinical use. For instance, pantoprazole's low potential to inhibit cytochrome P450 enzymes minimizes drug-drug interactions, making it suitable for concomitant use with other medications. Similarly, the long duration of action of lansoprazole facilitates control of gastric acid hypersecretion in Zollinger-Ellison syndrome patients with once-daily dosing (Gugler et al., 1996; Metz et al., 1993).
Adverse Reactions and Hypersensitivity Although benzimidazole derivatives are generally well tolerated, there have been reports of adverse reactions, including hypersensitivity reactions such as angioedema and urticaria. These occurrences underscore the importance of monitoring for potential allergic reactions in patients receiving these medications (Bowlby & Dickens, 1994; Biradar, 2019).
Comparative Efficacy Studies Comparative studies between different benzimidazole derivatives, such as lansoprazole and omeprazole, have shown equivalent efficacy in healing gastro-oesophageal reflux disease and duodenal ulcers. These findings suggest that the choice between these agents can be based on patient-specific factors, including tolerance and response to therapy (Dekkers et al., 1999; Ekström et al., 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-27-11-13-28(14-12-27)16-22(30)29-21(15-20(26-29)17-7-3-2-4-8-17)23-24-18-9-5-6-10-19(18)25-23/h2-10,21H,11-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUXOVWCWYEARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676955.png)
![3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2676959.png)
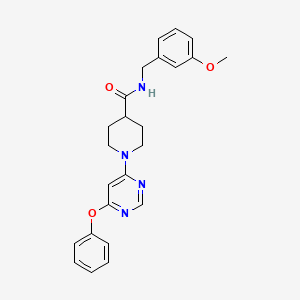
![2-(4-butoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2676962.png)
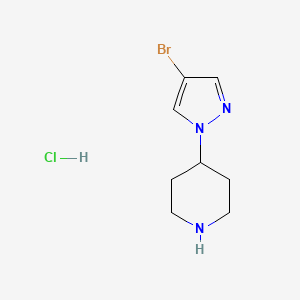

![1-(4-fluorophenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2676966.png)
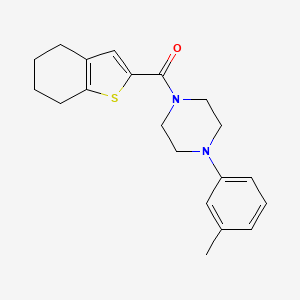
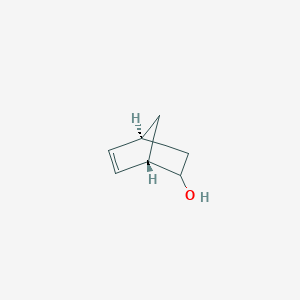

![9-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2676975.png)

